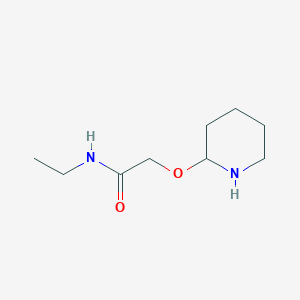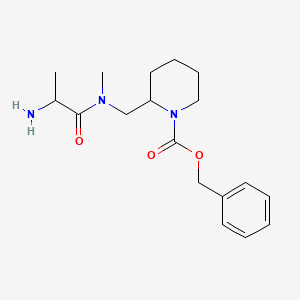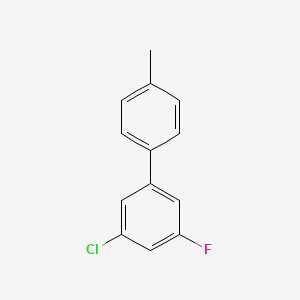
3-Chloro-5-fluoro-4'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chlorine, fluorine, and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient.
Friedel-Crafts Alkylation: This method involves the alkylation of a halogenated biphenyl derivative using an alkyl halide in the presence of a Lewis acid catalyst. This reaction is useful for introducing alkyl groups onto the biphenyl structure.
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability . The use of continuous flow reactors and advanced catalytic systems further enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl structure makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Electrophilic Substitution: Products include halogenated and nitrated biphenyl derivatives.
Nucleophilic Substitution: Products include amine, thiol, and alkoxide-substituted biphenyl derivatives.
Oxidation and Reduction: Products include various oxidized and reduced biphenyl derivatives.
科学的研究の応用
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to various biological targets . The compound can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-Chloro-5-fluoro-4’-methylbiphenyl: Similar structure but lacks the methyl group on the biphenyl ring.
3,5-Dichloro-4’-fluoro-1,1’-biphenyl: Contains an additional chlorine atom, which alters its chemical properties.
3-Chloro-4’-methyl-1,1’-biphenyl: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl is unique due to the specific combination of chlorine, fluorine, and methyl groups on the biphenyl structure. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
特性
分子式 |
C13H10ClF |
|---|---|
分子量 |
220.67 g/mol |
IUPAC名 |
1-chloro-3-fluoro-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 |
InChIキー |
UQDPFFGOKLTEOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
![Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane](/img/structure/B14780413.png)
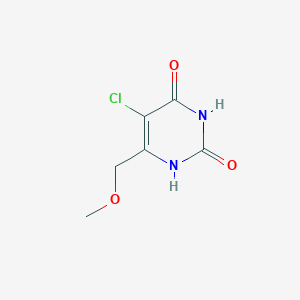
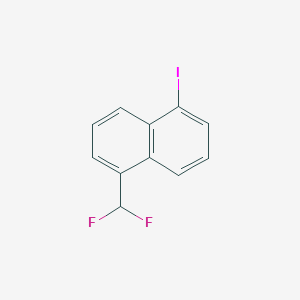
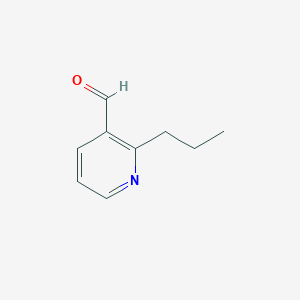
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14780429.png)
![Methyl 5-[6-(chloromethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14780433.png)
![N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine](/img/structure/B14780437.png)
![2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol](/img/structure/B14780442.png)
![[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
